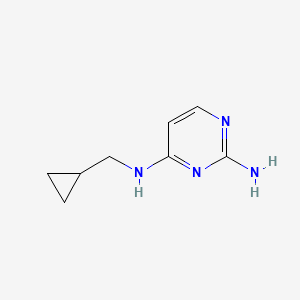

N4-(ciclopropilmetil)pirimidina-2,4-diamina

Descripción general

Descripción

N4-(cyclopropylmethyl)pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C8H12N4 and its molecular weight is 164.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality N4-(cyclopropylmethyl)pyrimidine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-(cyclopropylmethyl)pyrimidine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antitumoral

Se ha diseñado y sintetizado una serie de nuevos derivados de N4-alquil-N2-fenil-pirrolo[3,2-d]pirimidina-2,4-diamina . Estos compuestos han mostrado actividades antiproliferativas cuando se evaluaron contra células de cáncer de mama humano y células de cáncer gástrico humano . El compuesto más potente mostró actividades antitumorales superiores a las del control positivo palbociclib y una buena actividad inhibitoria de CDK6 .

Actividad Inhibitoria de CDK6

La misma serie de compuestos también se probó para sus actividades inhibitorias de CDK6 . CDK6 es una proteína quinasa dependiente de ciclina, que desempeña un papel crucial en la regulación del ciclo celular y la transcripción . Por lo tanto, los inhibidores de CDK6 se han considerado como objetivos prometedores para el tratamiento de cánceres y otras enfermedades .

Actividad Antimicrobiana

Se han sintetizado y evaluado los derivados de tiazol 2,4-disustituidos, que son estructuralmente similares a la N4-(ciclopropilmetil)pirimidina-2,4-diamina, para sus actividades antimicrobianas in vitro . Estos compuestos han mostrado actividad contra Bacillus subtilis, Escherichia coli, Staphyloccus aureus, Candida albicans y Aspergillus niger .

Actividad Inhibitoria de CDK2

Se han diseñado y sintetizado N2,N4-disustituidas pirimidina-2,4-diaminas . Entre ellos, algunos compuestos exhibieron potentes actividades inhibitorias contra los sistemas CDK2/ciclina A y CDK9/ciclina T1 . CDK2 es otra proteína quinasa dependiente de ciclina que juega un papel clave en la regulación del ciclo celular .

Actividad Inhibitoria de CDK9

La misma serie de N2,N4-disustituidas pirimidina-2,4-diaminas también se probó para sus actividades inhibitorias de CDK9 . CDK9 es una proteína quinasa dependiente de ciclina involucrada en la regulación de la transcripción . Por lo tanto, los inhibidores de CDK9 podrían ser agentes terapéuticos potenciales para enfermedades relacionadas con la desregulación de la transcripción .

Mecanismo De Acción

Target of Action

N4-(Cyclopropylmethyl)pyrimidine-2,4-diamine primarily targets Cyclin-dependent kinases (CDKs) . CDKs are pivotal kinases in cell cycle transition and gene transcription . They play a crucial role in the regulation of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .

Mode of Action

This compound interacts with its targets, the CDKs, by inhibiting their activity . It exhibits potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1 systems . The most potent CDK2 and CDK9 inhibitors showed IC50 values of 83 nM and 65 nM respectively .

Biochemical Pathways

The inhibition of CDKs affects the cell cycle transition and gene transcription pathways . CDK2 plays a key role in the control of G1-S phase transition when in complex with cyclin E, while CDK2-cyclin A complex is required for the transition of the S phase . CDK9/cyclin T is involved in the regulation of RNA transcription .

Result of Action

The compound’s action results in significant inhibition against tested tumor cell lines . In particular, it remains active against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 . Flow cytometer analysis indicated that these compounds induced cell cycle arrest in G2/M phase .

Análisis Bioquímico

Biochemical Properties

N4-(cyclopropylmethyl)pyrimidine-2,4-diamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9 . These interactions are crucial for regulating cell cycle transitions and gene transcription. The compound binds to the active sites of these kinases, inhibiting their activity and thereby affecting the phosphorylation of target proteins involved in cell cycle progression and transcription regulation.

Cellular Effects

N4-(cyclopropylmethyl)pyrimidine-2,4-diamine has profound effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest, particularly in the G2/M phase . This effect is mediated through its inhibition of CDK2 and CDK9, leading to a halt in cell cycle progression. Additionally, the compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins. It also impacts cellular metabolism by altering the phosphorylation status of metabolic enzymes, thereby influencing metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of N4-(cyclopropylmethyl)pyrimidine-2,4-diamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding sites of CDK2 and CDK9, preventing the phosphorylation of their substrates . This inhibition leads to a decrease in the activity of downstream signaling pathways, ultimately resulting in cell cycle arrest and changes in gene expression. The compound also interacts with other proteins involved in transcription regulation, further modulating gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N4-(cyclopropylmethyl)pyrimidine-2,4-diamine change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cell cycle arrest and changes in gene expression . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term applications in biochemical research.

Dosage Effects in Animal Models

The effects of N4-(cyclopropylmethyl)pyrimidine-2,4-diamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 and CDK9 activity, leading to cell cycle arrest and changes in gene expression . At higher doses, the compound may exhibit toxic or adverse effects, including cytotoxicity and apoptosis. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for desired outcomes.

Metabolic Pathways

N4-(cyclopropylmethyl)pyrimidine-2,4-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound affects the phosphorylation status of metabolic enzymes, thereby influencing their activity and the overall metabolic state of the cell . These interactions can lead to changes in energy production, biosynthesis, and other metabolic processes, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of N4-(cyclopropylmethyl)pyrimidine-2,4-diamine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation are influenced by its interactions with transporters and binding proteins, which can affect its activity and function within the cell.

Subcellular Localization

N4-(cyclopropylmethyl)pyrimidine-2,4-diamine exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications Its localization can influence its interactions with biomolecules and its overall effects on cellular processes

Propiedades

IUPAC Name |

4-N-(cyclopropylmethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-8-10-4-3-7(12-8)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMESEQKVSVWXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

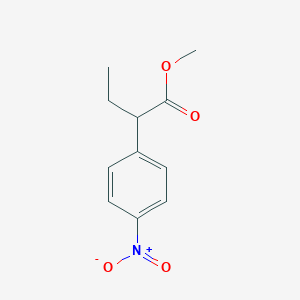

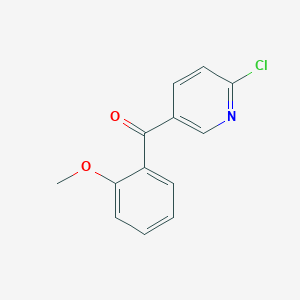

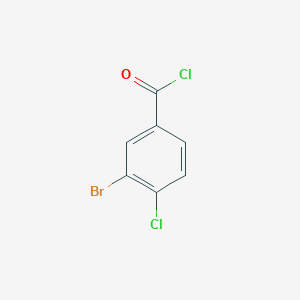

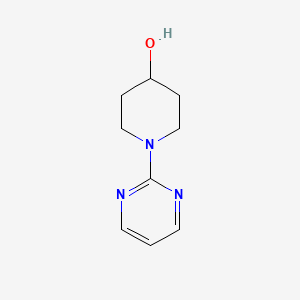

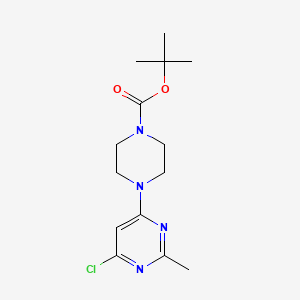

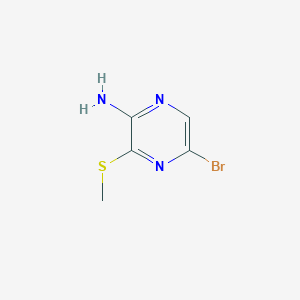

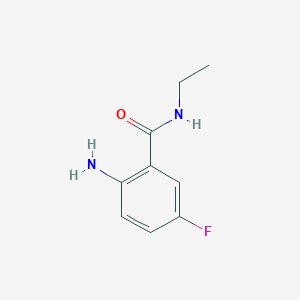

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyloctahydropyrrolo[3,4-c]pyridine](/img/structure/B1320898.png)